
Necrostatin 2
Structure
2D Structure

3D Structure
Propriétés
IUPAC Name |
(5R)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852391-19-6 | |
Record name | (5R)-5-[(7-Chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Description
Overview of Necrostatin 2 as a Research Compound
This compound racemate, also known as Nec-1s or 7-Cl-O-Nec1, is a small molecule inhibitor widely studied for its role in inhibiting necroptosis ontosight.ai. It is known for its potent inhibition of Receptor-Interacting Protein 1 (RIP1) kinase, a critical enzyme in the necroptotic pathway ontosight.aiontosight.ai. By targeting RIP1 kinase, this compound racemate can prevent cell death in various disease and injury models ontosight.ai. This compound S enantiomer also targets RIPK1, preventing the formation of the necrosome complex ontosight.ai.
This compound (Nec-2) is described as a novel and potent necroptosis inhibitor apexbt.com. It shows activity in a broad range of necroptosis cellular systems medchemexpress.com. For instance, this compound at a concentration of 30 μM can completely protect L929 cells from TNF-α-induced necroptosis medchemexpress.com.
Historical Context of Necroptosis Inhibition and Necrostatin Discovery
Necroptosis is a regulated, caspase-independent cell death mechanism with morphological features resembling necrosis caymanchem.comnephrologie-dresden.org. While evidence for caspase-independent programmed cell death existed earlier, the molecular mechanisms of nonapoptotic cell death, including necroptosis, have been extensively studied in the past decade nih.gov. Historically, necrosis was considered an uncontrolled process distinct from programmed apoptosis nephrologie-dresden.orgmdpi.com. However, it is now clear that necrotic cell death can be driven by defined molecular pathways nephrologie-dresden.org.
The discovery of necrostatin-1 (B1678002) (Nec-1) in 2005 marked a significant advancement in the field, providing a chemical inhibitor to study programmed necrosis nih.govfrontiersin.orgplos.orgacs.orgresearchgate.net. Nec-1 was identified in a phenotypic screen for inhibitors of TNF-induced necrosis plos.orgacs.org. It was subsequently found to be a selective allosteric inhibitor of the death domain receptor-associated adaptor kinase RIP1 caymanchem.comnih.govmdpi.comselleckchem.comapexbt.com. The identification of necrostatins, including Nec-1, changed the research landscape, enabling deeper investigation into the molecular mechanisms of necroptosis nih.gov. Necrostatin-1 was the first RIPK1 inhibitor described in the literature frontiersin.org.
Following the discovery of Necrostatin-1, other necrostatins, such as necrostatin-3 and necrostatin-5 (B133240), were identified and shown to also target the RIP1 kinase step in the necroptosis pathway, albeit through distinct mechanisms compared to Necrostatin-1 apexbt.comnih.gov. Necrostatin-7 (B1678004) was later identified as a necroptosis inhibitor structurally and biologically distinct from Necrostatin-1, -3, -4, and -5, as it does not inhibit RIP1 kinase caymanchem.com.
Significance of this compound in Advancing Cell Death Research
This compound, particularly in its racemate and S enantiomer forms, has been significant in advancing cell death research due to its potent inhibitory effect on necroptosis, primarily through RIPK1 inhibition ontosight.aiontosight.ai. Its use has been instrumental in elucidating the role of necroptosis in various physiological and pathological conditions.
Studies using this compound racemate have contributed significantly to understanding necroptosis and its role in disease ontosight.ai. Research has demonstrated that this compound racemate can reduce tissue damage and improve outcomes in animal models of stroke and heart attack ontosight.ai. The compound has also been utilized to investigate the role of necroptosis in neurodegenerative diseases like Alzheimer's disease ontosight.ai.
Inhibition of necroptosis by pharmacological treatment has shown promise in alleviating conditions such as systemic inflammatory response syndrome (SIRS) and ischemic-reperfusion injury in animal models nih.gov. Necrostatin-1, and by extension its analogs like this compound, have been effective in a variety of animal models, with no major safety concerns noted in these preclinical studies alzdiscovery.org. The use of RIPK1 inhibitors, including necrostatins, may protect organs like the liver by conferring resistance to cellular stressors alzdiscovery.org.
This compound's activity has been evaluated in various cellular systems. For example, its necroptosis inhibitory activity is assessed using FADD-deficient human Jurkat T cells treated with TNF-α, where it completely and selectively inhibits necroptosis medchemexpress.com. This compound also effectively inhibits necrosis induced by the pan-caspase inhibitor zVAD.fmk in L929 cells medchemexpress.com.
The significance of necroptosis in conditions like cartilage degeneration is increasingly recognized, with key mediators including RIPK1, RIPK3, and MLKL being pivotal mdpi.com. Inhibitors like Necrostatin-1 have shown significant inhibitory effects on necroptosis in this context, suggesting potential therapeutic avenues mdpi.com. While Necrostatin-1 has been widely used, the development of more specific and stable variants like this compound racemate (Nec-1s) has further advanced research by providing tools with improved characteristics acs.orgselleckchem.com.
Distinguishing this compound from Other Necrostatin Compounds (e.g., Necrostatin-1, -3, -5, -7) in Research Contexts
Necrostatin compounds comprise a class of inhibitors that prevent necroptosis, including Necrostatin-1, necrostatin-2, necrostatin-5, and necrostatin-7 frontiersin.org. While they share the common ability to inhibit necroptosis, they differ in their specific targets and mechanisms of action, which is crucial in research contexts.
Necrostatin-1 is a widely used necroptotic inhibitor that primarily targets and inhibits Receptor-Interacting Protein 1 (RIP1) kinase frontiersin.orgnih.gov. However, Necrostatin-1 has also been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an immune regulator, which can complicate the interpretation of research findings, particularly in inflammatory settings acs.orgmdpi.comcellsignal.comjefferson.edu. Necrostatin-1 has also been reported to have RIP1-independent effects and can inhibit other signal transduction pathways at high doses plos.org.
This compound racemate (Nec-1s) is described as a stable variant of Necrostatin-1 selleckchem.com. A key distinction is that Nec-1s is a more specific RIPK1 inhibitor lacking the IDO-targeting effect seen with Necrostatin-1 selleckchem.comcellsignal.comresearchgate.net. Nec-1s has demonstrated greater selectivity for RIPK1, with over 1000-fold selectivity compared to other kinases tested selleckchem.com. Evidence suggests that Nec-1s is approximately two times more effective at inhibiting RIPK1 than Necrostatin-1 cellsignal.com. Nec-1s also possesses advantageous pharmacokinetic and pharmacodynamic characteristics compared to Nec-1 selleckchem.com.
This compound (Nec-2) is described as an analog of necrostatin 1 apexbt.com. While Nec-1 is a selective allosteric inhibitor of RIP1, Nec-2 is described as a potent necroptosis inhibitor with an EC50 of 50 nM and is also a RIPK1 inhibitor apexbt.commedchemexpress.com. Some reports suggest Nec-2 might target RIPK2 kinase activity apexbt.com, although other sources emphasize its RIPK1 inhibition medchemexpress.com. Compared to Necrostatin-2 and GSK-2606414, Necrostatin-2 showed greater apparent specificity for RIPK1 engagement in some studies elifesciences.orgnih.gov.
Necrostatin-3 and necrostatin-5 also target the RIP1 kinase step in the necroptosis pathway but through mechanisms distinct from Necrostatin-1 apexbt.comnih.gov.
In contrast, Necrostatin-7 is structurally and biologically distinct from Necrostatin-1, -3, -4, and -5, as it does not inhibit RIP1 kinase caymanchem.com. Necrostatin-7 may target an additional regulatory molecule in the necroptosis pathway caymanchem.com.
These differences in target specificity and mechanism make each necrostatin compound a distinct tool for researchers investigating the nuances of the necroptosis pathway and its involvement in various biological processes and diseases. The choice of which necrostatin to use in research depends on the specific questions being addressed and the desired level of target specificity.
Molecular Mechanisms of Action for Necrostatin 2
Direct Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
Necrostatin-2 functions as a direct inhibitor of RIPK1 kinase activity. RIPK1 is a crucial protein involved in various cellular processes, including inflammation and cell death pathways like apoptosis and necroptosis. researchgate.netalzdiscovery.orginvivogen.comfrontiersin.org The kinase activity of RIPK1 is particularly important for its role in mediating necroptosis. frontiersin.orgaginganddisease.orgaai.orgnih.gov
Specificity and Selectivity Profile of Necrostatin 2 for RIPK1 Kinase
Necrostatin-2, particularly the S enantiomer (Necrostatin 1S), is described as a potent and specific RIPK1 inhibitor. medchemexpress.comcenmed.com Compared to Necrostatin-1 (B1678002), Necrostatin-2 racemate (Nec-1S) is a more stable form and lacks the off-target effect of inhibiting indoleamine 2,3-dioxygenase (IDO). medchemexpress.commdpi.com Studies have shown that necrostatins, including Necrostatin-1 and its analogues like Necrostatin-1s, exhibit remarkable kinome selectivity, primarily targeting RIPK1. nih.govmdpi.comacs.org This high degree of specificity and selectivity for RIPK1 is considered unusual for kinase inhibitors. alzdiscovery.orgacs.org
Allosteric Inhibition and Binding Site Characteristics
Necrostatin compounds, including Necrostatin-1s, are classified as type III allosteric kinase inhibitors of RIPK1. pnas.orgresearchgate.netfrontiersin.org They bind to a specific allosteric and hydrophobic pocket within the kinase domain of RIPK1. researchgate.netinvivogen.compnas.orgresearchgate.netfrontiersin.orgtandfonline.com This pocket is located adjacent to the ATP-binding site. researchgate.netresearchgate.net Binding of necrostatins to this site locks RIPK1 in an inactive conformation, characterized by a DLG-out and Glu-out orientation of key structural motifs. researchgate.netpnas.orgresearchgate.netnih.gov This binding event displaces the αC helix and disrupts the salt bridge between E63 and K45, which is essential for stabilizing ATP binding. researchgate.net
Impact on RIPK1 Autophosphorylation
Necrostatin-2 racemate (Nec-1S) potently inhibits RIPK1 autophosphorylation in a dose-dependent manner. medchemexpress.com Autophosphorylation of RIPK1, particularly at serine 166 (Ser166), is considered a marker of RIPK1 activation and is required for its kinase-dependent functions, including necroptosis. frontiersin.orgaginganddisease.orgaai.org Necrostatin-1, a related necrostatin, has also been shown to inhibit RIPK1 autophosphorylation by interacting with the T-loop, a structure crucial for death domain receptor engagement. nih.govfrontiersin.org By inhibiting RIPK1 phosphorylation, necrostatins effectively block the downstream signaling events that lead to necroptosis. nih.govfrontiersin.org
Modulation of Necroptotic Signaling Pathways
By inhibiting RIPK1 kinase activity, Necrostatin-2 modulates the necroptotic signaling pathway at several key junctures, preventing the formation of the core necroptotic complex and the subsequent execution of cell death. researchgate.netaginganddisease.orgpnas.orgnih.govwikipedia.orgnih.govguidetoimmunopharmacology.orginvivochem.cnnih.govjci.org
Prevention of Necrosome Complex Formation (RIPK1/RIPK3/MLKL)
Necroptosis is mediated by the formation of a complex known as the necrosome, which primarily consists of RIPK1, RIPK3, and MLKL. researchgate.netaginganddisease.orgnih.govnih.govjci.orgnih.gov The formation of this complex is dependent on the kinase activity of RIPK1 and the interaction between the RIP homotypic interaction motif (RHIM) domains of RIPK1 and RIPK3. aai.orgnih.govnih.gov Inhibition of RIPK1 kinase activity by necrostatins, such as Necrostatin-1, can reduce the interaction between RIPK1 and RIPK3, thereby inhibiting necrosome assembly. frontiersin.org This prevention of necrosome formation is a critical step in blocking necroptosis. researchgate.netinvivogen.comnih.govguidetoimmunopharmacology.orginvivochem.cnjci.orgnih.gov
Downstream Effects on MLKL Phosphorylation and Translocation
The formation and activation of the necrosome lead to the phosphorylation of MLKL by activated RIPK3. researchgate.netaai.orgwikipedia.orgguidetoimmunopharmacology.orginvivochem.cnnih.govjci.orgnih.govmdpi.comrockland.comresearchgate.net This phosphorylation, particularly at residues like T357 and S358 in human MLKL, triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. jci.orgnih.govnih.govmdpi.comresearchgate.netthno.org Membrane translocation of oligomerized MLKL is considered the executioner step of necroptosis, causing membrane permeabilization and cell death. nih.govjci.orgnih.govmdpi.comresearchgate.net By inhibiting RIPK1 and preventing necrosome formation, Necrostatin-2 indirectly prevents the phosphorylation and subsequent translocation of MLKL. researchgate.netaginganddisease.orgwikipedia.orgguidetoimmunopharmacology.orginvivochem.cn Studies with Necrostatin-1 have shown that it reduces MLKL phosphorylation levels. aginganddisease.org
This compound is a chemical compound recognized primarily for its inhibitory effects on necroptosis, a form of regulated necrotic cell death. Its molecular mechanisms of action are centered around key components of the necroptotic pathway and its interactions with other cell death modalities.
Research Methodologies and Experimental Models Utilizing Necrostatin 2
In Vitro Studies
In vitro studies utilizing Necrostatin 2 are crucial for dissecting the molecular pathways of necroptosis and evaluating the compound's inhibitory efficacy at the cellular level. These studies employ a range of cell culture models and biochemical and molecular techniques.
Cell Culture Models for Necroptosis Induction and Inhibition Assays
Several cell culture models are commonly used to induce necroptosis and assess the inhibitory activity of compounds like this compound. A prominent model involves the use of FADD-deficient variants of human Jurkat T cells. glpbio.commedchemexpress.comcenmed.com In these cells, treatment with Tumor Necrosis Factor-alpha (TNF-α) efficiently induces necroptosis, which can then be inhibited by this compound. glpbio.commedchemexpress.comcenmed.com
Another widely used cell line is L929 cells. This compound has been shown to completely protect L929 cells from TNF-α-induced necroptosis. glpbio.commedchemexpress.comcenmed.com Additionally, necroptosis in L929 cells can be induced by the pan-caspase inhibitor zVAD-FMK, and this form of cell death is also efficiently inhibited by this compound. glpbio.commedchemexpress.comcenmed.com
While not specifically detailed for this compound in the provided results, other necrostatins, such as Necrostatin-1 (B1678002), have been studied in SH-SY5Y neuroblastoma cells to investigate neurotoxicity models. nih.gov This suggests that SH-SY5Y cells could potentially serve as a relevant model for studying the effects of this compound in neuronal contexts.
Biochemical Assays for RIPK1 Kinase Activity
This compound is known to act as a RIPK1 inhibitor. glpbio.commedchemexpress.comcenmed.com Biochemical assays are employed to directly measure the effect of this compound on the kinase activity of RIPK1. One method involves using recombinant GST-hRIPK1 (human RIPK1 fused to Glutathione S-transferase). researchgate.net In this assay, the recombinant kinase is preincubated with varying concentrations of the inhibitor, and its autophosphorylation activity is determined using a radioactive ATP assay, followed by SDS-PAGE and transfer to a nitrocellulose membrane. researchgate.net This technique allows for the quantitative assessment of this compound's ability to inhibit RIPK1 phosphorylation.
Cellular Viability and Cell Death Assessment Techniques
Assessing cellular viability and different modes of cell death is fundamental in necroptosis research using this compound. ATP-based viability assessment is a common method used to determine the number of viable cells after treatment with necroptosis inducers and inhibitors. glpbio.commedchemexpress.comcenmed.com This assay measures the amount of ATP, which is an indicator of metabolically active cells.
Other techniques include measuring the release of lactate (B86563) dehydrogenase (LDH), an enzyme released into the cell culture medium upon loss of cell membrane integrity, characteristic of necrosis. nih.gov Propidium Iodide (PI) staining is another widely used method to identify cells with compromised cell membranes, allowing researchers to quantify necrotic or late apoptotic cells. researchgate.net These methods help confirm the protective effect of this compound against necroptotic cell death.
Table 1. Examples of In Vitro Necroptosis Inhibition by this compound
Cell Line | Inducing Agent(s) | This compound Effect | EC50 / Outcome | Source |
FADD-deficient Jurkat | TNF-α | Inhibits necroptosis | 0.05 μM (50 nM) | glpbio.commedchemexpress.comcenmed.com |
L929 | TNF-α | Protects from necroptosis | Complete protection at 30 μM | glpbio.commedchemexpress.comcenmed.com |
L929 | zVAD-FMK | Inhibits necrosis | Efficient inhibition | glpbio.commedchemexpress.comcenmed.com |
Molecular Biology Techniques
Molecular biology techniques are employed to investigate the underlying mechanisms by which this compound inhibits necroptosis. While specific details for this compound were limited in the provided results, studies on necroptosis and other necrostatins highlight relevant techniques. Protein phosphorylation detection, particularly the phosphorylation of MLKL (p-MLKL), is a key indicator of necroptotic pathway activation downstream of RIPK1 and RIPK3. researchgate.net Techniques such as Western blotting are used to detect the levels of phosphorylated and total proteins involved in the necroptosis pathway, allowing researchers to assess how this compound affects these phosphorylation events. Gene expression analysis, often performed using techniques like quantitative PCR or microarrays, can be used to study the impact of this compound on the expression levels of genes related to necroptosis and associated pathways. frontiersin.org
In Vivo Preclinical Studies
In vivo preclinical studies are essential to evaluate the therapeutic potential of this compound in complex biological systems and disease models. These studies utilize various animal models that mimic human diseases where necroptosis is believed to play a significant role.
Assessment of Tissue Damage and Functional Outcomes
In experimental settings, Necrostatin-2 and its analogues are used to assess their impact on tissue damage and subsequent functional outcomes. This is particularly relevant in models of ischemic injury and trauma where necroptosis contributes significantly to cell death and tissue loss. ontosight.aiontosight.ainih.gov
Studies utilizing models such as middle cerebral artery occlusion (MCAO) for ischemic stroke, controlled cortical impact (CCI) for traumatic brain injury (TBI), and hypoxia-ischemia (HI) have demonstrated that treatment with necrostatins can reduce infarct volume, decrease neuronal death, and ameliorate histopathological changes. ontosight.ainih.govaginganddisease.orgnih.govfrontiersin.org For instance, in a mouse model of CCI, Necrostatin-1 treatment led to decreased brain tissue damage and improved motor and cognitive performance. nih.gov Similarly, in neonatal HI models, necrostatin treatment significantly decreased injury in the forebrain and thalamus and provided long-lasting neuroprotection. nih.govresearchgate.net Assessment methods include measuring infarct size, evaluating neuronal survival through histological staining, and assessing functional recovery through behavioral tests. nih.govaginganddisease.orgnih.gov
Necrostatin-1 has also been shown to reduce tissue damage in models of myocardial infarction and kidney injury. nih.govnih.gov In cisplatin-induced kidney injury models, Necrostatin-1 attenuated the deterioration of renal morphology. nih.govfrontiersin.org These findings highlight the utility of necrostatins as experimental probes to study the contribution of necroptosis to tissue injury across different organ systems. nih.gov
Evaluation of Inflammation and Oxidative Stress Markers
Necroptosis is closely linked to inflammation and oxidative stress, and Necrostatin-2 and its analogues are utilized in experimental models to investigate these relationships. nih.govnih.govresearchgate.netmdpi.com Inhibition of RIP1 kinase by necrostatins can impact inflammatory signaling pathways and reduce the production of reactive oxygen species (ROS). nih.govnih.govresearchgate.net
In models of neonatal HI, Necrostatin-1 decreased HI-induced oxidative damage to proteins and attenuated markers of inflammation, coinciding with decreased activation of nuclear factor-κB (NF-κB) and caspase 1. nih.govresearchgate.net It also led to decreased gene and protein expression of proinflammatory cytokines. nih.gov In a mouse model of chronic ischemic stroke, Necrostatin-1 treatment reduced the expression of inflammatory markers such as TNF-α, IFN-γ, IL-1β, and IL-33. mdpi.com
Studies have also shown that Necrostatin-1 can reduce oxidative stress-induced cell damage in neuronal cell lines by mechanisms that may involve inhibiting enzymes like cathepsin D and reducing ROS production. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net In cisplatin-induced nephrotoxicity, Necrostatin-1 reduced oxidative stress markers such as malondialdehyde (MDA) and myeloperoxidase (MPO) activities. frontiersin.org Furthermore, necrostatins have been observed to reduce neutrophil influx and microglial activation in models of TBI, suggesting an anti-inflammatory effect. nih.govnih.govfrontiersin.org
The use of Necrostatin-2 and its analogues in these models allows researchers to explore the intricate interplay between necroptosis, inflammation, and oxidative stress, providing insights into disease mechanisms and potential therapeutic targets. nih.govnih.govresearchgate.net
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
Necrostatin-2 | 11288934 |
Necrostatin-2 racemate | 11288934 uni.lu or 852391-15-2 caymanchem.com |
Necrostatin-2 S enantiomer | 44404825 cenmed.com |
Necrostatin-1 | 2828334 |
Necrostatin-1S | 11288934 uni.lu or 852391-15-2 caymanchem.com |
RIP1 kinase | 149150 ontosight.ai |
RIPK1 | 149150 ontosight.ai |
RIPK3 | 16132779 frontiersin.org |
MLKL | 56605830 frontiersin.org |
TNF-α | 5955 frontiersin.org |
IFN-γ | 5952 mdpi.com |
IL-1β | 5315568 aginganddisease.org |
IL-33 | 203709 mdpi.com |
NF-κB | 9411 nih.gov |
Caspase 1 | 840 nih.gov |
MDA | 874 frontiersin.org |
MPO | 4342 frontiersin.org |
Cathepsin D | 16132774 frontiersin.org |
ROS | 784 frontiersin.org |
FADD | 8772 nih.gov |
TRAIL | 8743 frontiersin.org |
FASL | 8742 frontiersin.org |
APO-1 L | 8742 frontiersin.org |
TNFR1 | 7132 frontiersin.org |
ERK1/2 | 1379 frontiersin.org |
p38 | 5600 frontiersin.org |
JNK | 5601 frontiersin.org |
Bax | 581 frontiersin.org |
Bcl-2 | 596 frontiersin.org |
Cleaved-caspase-3 | 836 frontiersin.org |
Beclin-1 | 673 frontiersin.org |
Caspase-3 | 836 frontiersin.org |
NLRP3 | 11454832 researchgate.net |
ASC | 10807 frontiersin.org |
CXCL12 | 6372 mdpi.com |
CXCR4 | 7852 mdpi.com |
MBP | 4235 mdpi.com |
Glutathione (GSH) | 124883 frontiersin.org |
Cathepsin D | 16132774 frontiersin.org |
N-acetylcysteine (NAC) | 1207 researchgate.net |
ZBP1 | 10228 frontiersin.org |
GSK872 | 136095469 frontiersin.org |
Necrosulfonamide | 57027202 frontiersin.org |
Propidium iodide | 10446 nih.gov |
zVAD-fmk | 5460710 spandidos-publications.com |
Palmitate | 961 nih.gov |
Streptozotocin | 201200 nih.gov |
Lactate dehydrogenase (LDH) | 1117 caymanchem.com |
Angiotensin II | 1721 caymanchem.com |
Elastin | 130677 caymanchem.com |
Data Tables
While specific quantitative data tables were not consistently available across the search results for direct inclusion, the findings can be summarized qualitatively in tables as follows:
Table 1: Assessment of Tissue Damage and Functional Outcomes with Necrostatin Treatment
Experimental Model | Necrostatin Used | Key Findings on Tissue Damage | Key Findings on Functional Outcomes | Source Index |
Ischemic Stroke (MCAO) | Necrostatin-1 | Reduced infarct volume, decreased neuronal death. | Improved neurological scores. | ontosight.ainih.govaginganddisease.org |
Traumatic Brain Injury (CCI) | Necrostatin-1 | Decreased acute cellular injury, reduced brain tissue damage. | Improved motor performance, improved spatial learning deficits. | nih.govnih.govfrontiersin.org |
Neonatal Hypoxia-Ischemia | Necrostatin-1 | Significantly decreased injury in forebrain and thalamus. | Provided robust and long-lasting neuroprotection. | nih.govresearchgate.net |
Myocardial Infarction | Necrostatin-1 | Reduced infarct size. | Beneficial effects observed. | nih.govnih.gov |
Cisplatin-induced AKI | Necrostatin-1 | Attenuated deterioration of renal morphology. | Potential therapeutic drug against nephrotoxicity. | nih.govfrontiersin.org |
Epileptic mouse model | Necrostatin-1 | Significantly decreases damage to hippocampal tissue. | May prolong seizure latency. | frontiersin.org |
Subarachnoid hemorrhage (SAH) | Necrostatin-1 | Attenuates blood–brain barrier disruption and brain edema. | Exerts a neuroprotective effect. | frontiersin.org |
Table 2: Evaluation of Inflammation and Oxidative Stress Markers with Necrostatin Treatment
Experimental Model | Necrostatin Used | Key Findings on Inflammation Markers | Key Findings on Oxidative Stress Markers | Source Index |
Neonatal Hypoxia-Ischemia | Necrostatin-1 | Attenuated markers of inflammation (decreased NF-κB, caspase 1 activation, reduced proinflammatory cytokines). | Decreased oxidative damage to proteins. | nih.govresearchgate.net |
Chronic Ischemic Stroke | Necrostatin-1 | Reduced expression of TNF-α, IFN-γ, IL-1β, IL-33. | Not explicitly detailed in the context of Necrostatin-2 in the provided snippets, but Necrostatin-1 is linked to reducing ROS. | mdpi.com |
Cisplatin-induced AKI | Necrostatin-1 | Reduced proinflammatory cytokines. | Reduced MDA and MPO activities. | frontiersin.org |
Traumatic Brain Injury | Necrostatin-1 | Reduced neutrophil influx and microglial activation. | Necrostatin treatment decreases ROS accumulation (in the context of Necrostatin-1). | nih.govnih.govfrontiersin.org |
H₂O₂ induced cell damage | Necrostatin-1 | Reduced inflammation (in peripheral nerve injury and spinal cord injury models). | Reduces oxidative stress-induced cell damage, decreases ROS production. | frontiersin.orgresearchgate.netresearchgate.net |
Subarachnoid hemorrhage (SAH) | Necrostatin-1 | Decreases inflammatory markers. | Not explicitly detailed for Necrostatin-2 in the provided snippets. | frontiersin.org |
These tables summarize the reported effects of necrostatin treatment on tissue damage, functional outcomes, inflammation, and oxidative stress in various experimental models, based on the provided search results.
Future Directions and Challenges in Necrostatin 2 Research
Elucidating Complex Interplay of Cell Death Pathways
Understanding the intricate relationships between different cell death pathways remains a critical area of research for Necrostatin 2. Necroptosis, primarily mediated by RIPK1, RIPK3, and MLKL, can be initiated by various stimuli, including TNF-α, under conditions where apoptosis is inhibited. mdpi.comtandfonline.combmbreports.org Research indicates a complex interplay where blocking one pathway can sometimes influence others. For instance, while this compound is known for inhibiting necroptosis, studies with Necrostatin-1 (B1678002) (a related compound) suggest it can also influence apoptosis and ferroptosis, sometimes in a RIP1-independent manner. frontiersin.orgnih.gov The interplay between necroptosis and other regulated cell death mechanisms like apoptosis, pyroptosis, and ferroptosis is significant in various pathological conditions, including neurodegeneration and inflammatory diseases. mdpi.commednexus.orgmdpi.com Further research is needed to fully elucidate how this compound specifically modulates this complex network and whether its inhibitory effects on RIPK1 have downstream consequences on the activation or suppression of alternative cell death routes. frontiersin.orgmednexus.org The precise mechanisms involved in the execution of necroptosis are still being fully understood, particularly concerning the roles of ion homeostasis and mitochondrial changes. mdpi.comcas.cz
Development of Advanced Research Tools and Methodologies
The advancement of research into this compound and necroptosis relies heavily on the development and refinement of research tools and methodologies. Cellular assays, such as those using FADD-deficient Jurkat T cells treated with TNF-α, are standard for evaluating the necroptosis inhibitory activity of compounds like this compound. medchemexpress.comnih.gov These methods involve assessing cell viability after treatment with varying concentrations of inhibitors. medchemexpress.comnih.gov Techniques like immunoprecipitation are used to characterize necrosome assembly in cellular studies. nih.gov Continued development of more specific and sensitive assays, as well as advanced imaging techniques, will be crucial for dissecting the subtle nuances of this compound's interaction with RIPK1 and its impact on downstream signaling events and the formation of protein complexes like the necrosome. nih.govnih.gov
Exploring Stereoisomers and Their Specific Activities (e.g., S-enantiomer, Racemate)
This compound exists as a racemate, a mixture of stereoisomers. Research has highlighted the importance of exploring the specific activities of these individual enantiomers, particularly the S-enantiomer. This compound racemate (Nec-1S) is described as a potent and specific RIPK1 inhibitor, lacking the IDO-targeting effect seen with Necrostatin-1. medchemexpress.comselleckchem.comselleck.co.jp The S-enantiomer of this compound is also noted for its biological activity and its role in inhibiting necroptosis by targeting RIPK1. ontosight.aicenmed.com Studies comparing the activity of this compound (often referred to as the racemate or a specific isomer depending on the source) and its S-enantiomer have shown differences in potency. For example, one source indicates Necrostatin-2 is approximately 4-fold more active than the (S)-enantiomer in inhibiting necroptosis in FADD-deficient Jurkat T cells. caymanchem.com Conversely, other research on related necroptosis inhibitors suggests that in some cases, the necroptosis inhibitory activity primarily resides with the S-enantiomer. nih.gov Further investigation into the distinct pharmacological profiles, target engagement, and potential off-target effects of the individual stereoisomers is essential for optimizing their use as research tools and potential therapeutic leads.
Compound Name | EC50 (FADD-deficient Jurkat T cells + TNF-α) | Reference |
This compound | 50 nM | biocrick.comapexbt.com |
This compound (S-enantiomer) | 230 nM | caymanchem.com |
This compound | 0.05 μM | medchemexpress.com |
This compound | 0.21 ± 0.2 μM | medchemexpress.com |
This compound racemate (Nec-1s) | 0.206 μM | selleck.co.jp |
Investigating Potential Off-Target Effects and Selectivity in Research Models
While this compound racemate is described as a more specific RIPK1 inhibitor compared to Necrostatin-1, lacking the IDO-targeting effect, investigating potential off-target effects and ensuring selectivity in various research models remains crucial. medchemexpress.comselleckchem.comselleck.co.jp Necrostatin-1, for instance, has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an off-target effect that could influence study outcomes, particularly in inflammatory contexts. nih.govcas.czcaymanchem.com Although this compound racemate is reported to have greater than 1000-fold selectivity for RIPK1 over a panel of other kinases, thorough evaluation of its specificity in diverse cellular and in vivo systems is necessary. selleckchem.comselleck.co.jp Using inactive analogs, such as Necrostatin-1 Inactive Control (Nec-1i), which is significantly less effective at inhibiting RIPK1, can help researchers control for non-specific off-target effects in their studies. caymanchem.com
Advancing Preclinical Studies towards Clinical Translation
Advancing preclinical studies is a critical step towards the potential clinical translation of this compound or its derivatives. Preclinical research has demonstrated the potential therapeutic applications of this compound and related necroptosis inhibitors in various disease models where necroptosis contributes to tissue damage. ontosight.aiapexbt.comontosight.ai Studies have shown promise in models of stroke, myocardial infarction, and neurodegenerative diseases, suggesting that reducing necroptosis can lead to improved outcomes. ontosight.aiontosight.aitandfonline.com this compound racemate has been found effective in reducing brain injuries in animal models. selleckchem.comselleck.co.jp Further rigorous preclinical studies are needed to fully evaluate the efficacy, pharmacokinetics, pharmacodynamics, and potential long-term effects of this compound in relevant disease models. This includes optimizing delivery methods and determining appropriate research doses for different conditions. While some studies highlight advantageous characteristics of this compound racemate compared to Necrostatin-1, such as superior in vivo efficacy and reduced toxicity, more comprehensive preclinical data is required before considering clinical trials. selleckchem.com
Q & A
Q. What experimental protocols are recommended for assessing Necrostatin 2’s efficacy in inhibiting necroptosis?
this compound’s inhibitory activity (EC₅₀ = 50 nM) should be evaluated using standardized assays such as cell viability assays (e.g., MTT or propidium iodide exclusion) in necroptosis-inducing conditions (e.g., TNF-α + caspase inhibitor treatment). Ensure dose-response curves span concentrations below and above the reported EC₅₀ to validate potency. Include positive controls (e.g., Necrostatin-1) and negative controls (untreated cells). Replicate experiments across independent biological samples to account for variability .
Q. How should researchers address variability in EC₅₀ values for this compound across different cell lines?
Variability may arise from differences in cell-specific RIPK1/RIPK3 expression or assay conditions. To mitigate this:
- Standardize culture conditions (e.g., seeding density, serum concentration).
- Validate necroptosis induction protocols using Western blotting for phosphorylated MLKL.
- Use statistical tools (e.g., ANOVA with post-hoc tests) to compare EC₅₀ values across cell lines, ensuring assumptions of normality and homogeneity of variance are met .
Q. What are the critical controls for in vitro studies using this compound?
Essential controls include:
- Pharmacological controls : Co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm necroptosis-specific inhibition.
- Genetic controls : RIPK1/RIPK3 knockdown or knockout cells to verify on-target effects.
- Solvent controls : Match the concentration of DMSO or other solvents used in this compound preparation .
Advanced Research Questions
Q. How can researchers resolve contradictory findings between this compound’s efficacy in primary cells versus immortalized cell lines?
Contradictions may stem from differences in cell metabolism or genetic stability. Strategies include:
- Conducting parallel experiments in primary and immortalized cells under identical conditions.
- Profiling RIPK1 kinase activity via in vitro kinase assays to isolate compound-target interactions.
- Performing RNA-seq to identify differential expression of necroptosis regulators. Reference established protocols for rigor .
Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects with other therapeutics?
Use combination index (CI) analysis via the Chou-Talalay method to quantify synergism. Key steps:
- Design a factorial experiment varying this compound and co-treatment concentrations.
- Calculate dose-effect relationships using software like CompuSyn.
- Validate synergism with Bliss independence or Loewe additivity models. Consult a statistician during experimental design to ensure power and avoid Type I/II errors .
Q. How should in vivo studies using this compound balance ethical considerations with methodological rigor?
Follow ARRIVE 2.0 guidelines for preclinical studies:
- Justify sample sizes via power analysis to minimize animal use.
- Include sham-treated controls and randomize treatment groups.
- Report pharmacokinetic data (e.g., bioavailability, half-life) to contextualize dosing regimens. Ethical review boards must approve protocols to ensure compliance with NIH guidelines .
Q. What methodologies validate this compound’s specificity for RIPK1 over off-target kinases?
Employ kinome-wide profiling using platforms like KINOMEscan or thermal shift assays. Confirm findings with:
- Structural analysis : Molecular docking studies to predict RIPK1 binding.
- Functional assays : Test this compound in RIPK1-deficient systems to assess residual activity. Cross-reference with published kinase inhibitor databases for off-target risks .
Methodological Best Practices
Q. How can researchers ensure reproducibility of this compound experiments across laboratories?
- Deposit raw data (e.g., flow cytometry files, dose-response curves) in public repositories like Figshare.
- Provide detailed Supplemental Methods, including buffer compositions and equipment model numbers.
- Use commercial lot numbers for this compound and validate purity via HPLC .
Q. What are the criteria for selecting appropriate in vivo models to study this compound’s therapeutic potential?
Prioritize models with validated necroptosis pathology (e.g., ischemia-reperfusion injury, neurodegenerative disease models). Criteria include:
- Genetic tractability (e.g., RIPK3-KO mice for mechanistic studies).
- Clinical relevance (e.g., translational dosing based on human pharmacokinetic predictions).
- Ethical alignment with 3R principles (Replacement, Reduction, Refinement) .
Q. How should researchers design studies to explore this compound’s role in non-apoptotic cell death pathways?
- Use multi-omics approaches (e.g., proteomics, metabolomics) to identify pathway crosstalk.
- Employ time-lapse microscopy to capture dynamic cell death phenotypes.
- Integrate CRISPR-Cas9 screens to uncover genetic modifiers of this compound sensitivity .
Data Interpretation and Reporting
What frameworks guide the formulation of research questions on this compound’s mechanism in complex systems?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example:
Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?
Conduct ex vivo studies using primary cells from treated animals to bridge the gap. Analyze tissue-specific bioavailability and metabolite activity. Use Bayesian meta-analysis to reconcile datasets across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.